molecular formula C15H15N3O3 B12202002 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

Cat. No.: B12202002
M. Wt: 285.30 g/mol
InChI Key: INUGJLMVIZRNIG-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with optimized conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and alkyl amines. Reaction conditions often involve refluxing in solvents like tetrahydrofuran (THF) or using catalysts such as triethyl orthoformate .

Major Products Formed

Major products formed from these reactions include tetracyclic ring systems, such as benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles and benzo[c][1,2,3]triazino[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .

Scientific Research Applications

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other naphthyridine derivatives.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7-dione

InChI

InChI=1S/C15H15N3O3/c1-17-5-3-10-11(14(17)19)9-16-12-4-6-18(7-8-21-2)15(20)13(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

INUGJLMVIZRNIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C3C(=NC=C2C1=O)C=CN(C3=O)CCOC

Origin of Product

United States

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